molecular formula C16H17N3O5 B14959705 1-[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]-L-proline

1-[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]-L-proline

Cat. No.: B14959705
M. Wt: 331.32 g/mol
InChI Key: SLDLKTUSBDILKI-LBPRGKRZSA-N
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Description

1-[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]-L-proline is a complex organic compound that features a quinazoline moiety linked to a proline residue. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]-L-proline typically involves the reaction of isatins with amino acids under specific conditions. One common method involves the use of iodine and tert-butyl hydroperoxide as reagents to facilitate the oxidative rearrangement of isatins and amino acids . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]-L-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinazoline moiety into dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which may exhibit different biological activities and properties.

Scientific Research Applications

1-[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]-L-proline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline moiety is known to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also act as a DNA intercalator, disrupting the normal function of DNA and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2,4-dioxo-1,4-dihydroquinazoline derivatives: These compounds share the quinazoline core structure and exhibit similar biological activities.

    Proline derivatives: Compounds containing the proline residue may have similar chemical properties and biological activities.

Uniqueness

1-[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]-L-proline is unique due to its combination of the quinazoline and proline moieties, which may result in enhanced biological activities and specificity compared to other similar compounds. This unique structure allows for diverse applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

(2S)-1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H17N3O5/c20-13(18-8-3-6-12(18)15(22)23)7-9-19-14(21)10-4-1-2-5-11(10)17-16(19)24/h1-2,4-5,12H,3,6-9H2,(H,17,24)(H,22,23)/t12-/m0/s1

InChI Key

SLDLKTUSBDILKI-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O

Origin of Product

United States

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